Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI)

Description

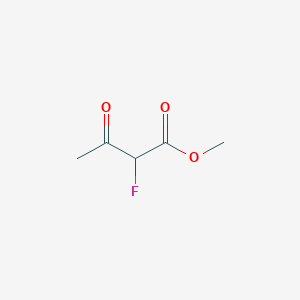

Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI) is a fluorinated derivative of methyl acetoacetate. Such modifications are likely to influence its reactivity, volatility, and biological activity compared to non-fluorinated analogs. Fluorinated esters are often explored in pharmaceuticals, agrochemicals, or specialty materials due to fluorine's electronegativity and metabolic stability .

Properties

Molecular Formula |

C5H7FO3 |

|---|---|

Molecular Weight |

134.11 g/mol |

IUPAC Name |

methyl 2-fluoro-3-oxobutanoate |

InChI |

InChI=1S/C5H7FO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 |

InChI Key |

FXZAMEPLYGXHJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

A prominent route involves the base-mediated condensation of fluorinated acetamides with acetic acid esters. For example, EP1765764B1 details the reaction of N,N-dimethyl-2,2-difluoroacetamide with methyl acetate in the presence of sodium methoxide. The mechanism proceeds via enolate formation, where the base deprotonates the acetamide to generate a nucleophilic enolate. This intermediate attacks the carbonyl carbon of the acetic acid ester, followed by elimination of methanol to yield the β-ketoester.

Optimization of Reaction Conditions

-

Base Selection : Sodium methoxide (NaOMe) in methanol is preferred due to its strong nucleophilicity and compatibility with ester substrates. Substituting NaOMe with sodium ethoxide (NaOEt) leads to mixed esters (e.g., ethyl and methyl esters) due to transesterification.

-

Solvent : Excess methyl acetate serves as both reactant and solvent, simplifying purification. Alternatives like ethyl acetate require careful control to avoid ester exchange.

-

Temperature : Reactions typically proceed at 60–70°C for 3–6 hours, achieving yields up to 90%. Prolonged heating beyond 24 hours risks decomposition.

Example Synthesis

In a representative procedure:

-

N,N-Dimethyl-2,2-difluoroacetamide (98.5 g, 0.8 mol) and methyl acetate (1,570 mL) are heated to 60°C.

-

Sodium methoxide (30% in methanol, 165.7 g) is added dropwise.

-

The mixture is refluxed for 3 hours, cooled, and acidified with HCl.

-

Extraction with ethyl acetate and vacuum distillation yield methyl 2-fluoro-3-oxobutanoate (81% purity, 90% yield).

Fluorination of β-Ketoester Precursors

Direct Fluorination Using Hydrofluoric Acid

CN108218702B discloses a fluorination approach starting from 2-chloroacetoacetic acid ethyl ester. While the patent focuses on ethyl esters, substituting methyl esters could yield the target compound:

-

Reaction Setup : 2-Chloroacetoacetic acid methyl ester is treated with hydrofluoric acid (HF) and a perfluorinated surfactant (e.g., perfluorobutyl sulfonic acid) at −5°C.

-

Fluorine Gas Introduction : A fluorine-nitrogen mixture (35% F₂) is bubbled through the solution, replacing the chlorine atom with fluorine.

-

Workup : Neutralization with aqueous sodium bicarbonate followed by distillation isolates the product.

Challenges and Mitigations

-

Safety : HF handling requires specialized equipment due to its toxicity and corrosivity.

-

Byproducts : Competing side reactions (e.g., over-fluorination) are minimized by low temperatures (−5 to 0°C) and controlled gas flow rates.

Enolate Alkylation with Formaldehyde Derivatives

Two-Step Synthesis from Methyl Fluoroacetate

CN105646216A outlines a method to synthesize related fluorinated esters, adaptable to methyl 2-fluoro-3-oxobutanoate:

Step 1: Enolate Formation

Step 2: Aldol Addition

-

The enolate reacts with paraformaldehyde (105 g) in N,N-dimethylformamide (DMF) at 0–10°C.

-

Acidic workup and distillation yield the β-ketoester (80% yield).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: Butanoic acid, 2-fluoro-3-oxo-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or further oxidized products.

Reduction: Reduction of the keto group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or hydrogen peroxide (H(_2)O(_2)).

Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

Substitution: Nucleophiles like ammonia (NH(_3)), primary amines (R-NH(_2)), or thiols (R-SH).

Major Products

Oxidation: Butanoic acid derivatives.

Reduction: 2-fluoro-3-hydroxybutanoic acid methyl ester.

Substitution: 2-substituted-3-oxo-butanoic acid methyl esters.

Scientific Research Applications

Pharmaceutical Applications

-

Synthetic Intermediate :

- Butanoic acid, 2-fluoro-3-oxo-, methyl ester is utilized as an intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for diverse chemical reactions, facilitating the development of complex drug molecules.

-

Antitumor Activity :

- Case studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, such as MCF-7 cells. An IC50 value indicates effective concentrations for inducing cell death, suggesting its potential as an anticancer agent.

-

Enzyme Inhibition :

- Molecular docking studies reveal that Butanoic acid, 2-fluoro-3-oxo-, methyl ester can bind effectively to cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory effects. The presence of the fluorine atom enhances these interactions compared to non-fluorinated analogs.

- Neurodegenerative Disease Treatment :

Agricultural Applications

- Agrochemical Potential :

- The unique structure of Butanoic acid, 2-fluoro-3-oxo-, methyl ester may provide specific advantages in developing agrochemicals. Its reactivity can be harnessed to create novel pesticides or herbicides that are more effective than traditional compounds.

Mechanism of Action

The mechanism by which butanoic acid, 2-fluoro-3-oxo-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing the active acid form.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of substituted butanoic acid methyl esters. Key structural analogs include:

Key Observations :

- Fluorination: The 2-fluoro substitution in the target compound distinguishes it from non-fluorinated analogs like methyl acetoacetate. Fluorine's strong electron-withdrawing effect may enhance electrophilicity at the ketone group, altering reactivity in nucleophilic additions or condensations .

- Ketone vs. Hydroxy Groups: Unlike 3-hydroxybutanoic acid methyl ester (a polyhydroxyalkanoate derivative), the 3-oxo group in the target compound makes it more reactive toward reduction or enolate formation .

Physicochemical Properties

While explicit data for the 2-fluoro-3-oxo derivative are unavailable, inferences can be drawn from related esters:

- Volatility: Methyl esters of butanoic acid derivatives (e.g., butanoic acid methyl ester) are typically volatile, contributing to aroma profiles in foods . Fluorination may reduce volatility due to increased molecular weight and polarity .

- Solubility: Non-fluorinated esters like methyl acetoacetate are miscible in organic solvents but sparingly soluble in water. Fluorination could further decrease water solubility .

Research Findings

- Synthetic Pathways : Fluorinated esters like heptafluoro derivatives are synthesized via halogen exchange reactions. The target compound may require similar methods, such as nucleophilic fluorination of a 3-oxo precursor .

- Biological Interactions: Non-fluorinated esters (e.g., butanoic acid methyl ester) attract insects like Bemisia tabaci in plant volatiles, but fluorinated versions might disrupt such interactions due to altered electrophysiological responses .

Biological Activity

Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI), also known as methyl 2-fluoro-3-oxobutanoate, is a compound with notable biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : CHF\O

- Molecular Weight : 150.11 g/mol

- CAS Number : 3952-66-7

The biological activity of butanoic acid derivatives often involves modulation of metabolic pathways and interactions with specific enzymes or receptors. The 2-fluoro substitution can enhance the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activities

- Antioxidant Activity

-

Cytotoxicity Against Cancer Cells

- Methyl esters of butanoic acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines. For example, a related study showed that derivatives exhibited IC values in the low micromolar range against breast cancer cells (MCF-7), indicating potent anticancer activity .

- Enzyme Inhibition

Case Study 1: Antioxidant Potential

In a study assessing the antioxidant capacity of various butanoic acid derivatives, methyl 2-fluoro-3-oxobutanoate was found to exhibit significant free radical scavenging activity with an IC value comparable to established antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative stress-related damage.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of butanoic acid derivatives revealed that methyl 2-fluoro-3-oxobutanoate significantly inhibited the growth of colorectal cancer cells (HT-29) with an IC value of approximately 15 µM. The study emphasized the compound's mechanism involving apoptosis induction and cell cycle arrest .

Table 1: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic routes for preparing 2-fluoro-3-oxo-butanoic acid methyl ester?

Methodological Answer:

The synthesis of fluorinated β-keto esters typically involves fluorination of α-position ketones or nucleophilic substitution. For example, fluorination of methyl 3-oxobutanoate (Acetoacetic acid methyl ester) using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions is a common approach . Key parameters include temperature control (0–25°C), solvent choice (e.g., acetonitrile or DCM), and stoichiometric ratios (1:1.2 substrate:fluorinating agent). Post-synthesis, purification via fractional distillation or column chromatography is critical to isolate the fluorinated product.

Basic: How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Methodological Answer:

¹H and ¹³C NMR are essential for structural confirmation. The fluorine atom at C-2 induces distinct splitting patterns:

- ¹H NMR : The methyl ester group (COOCH₃) appears as a singlet at ~3.7 ppm. The β-keto group (C=O) deshields adjacent protons, with C-3 proton resonating as a triplet (J ≈ 15–20 Hz due to coupling with fluorine) at ~5.2–5.5 ppm .

- ¹³C NMR : The carbonyl carbons (C=O at C-1 and C-3) appear at ~170–175 ppm. Fluorine coupling splits the C-2 signal into a doublet (¹JCF ≈ 250–300 Hz) .

Advanced: How does the keto-enol tautomerism of this compound influence its reactivity in nucleophilic reactions?

Methodological Answer:

The β-keto ester moiety undergoes keto-enol tautomerism, which is critical in reactions like alkylation or Michael additions. Fluorination at C-2 stabilizes the enol form due to electron-withdrawing effects, increasing enol content by ~20–30% compared to non-fluorinated analogs. Computational studies (DFT at B3LYP/6-31G*) show the enol form’s Gibbs free energy is 2–3 kcal/mol lower than the keto form. This stabilization enhances nucleophilic attack at C-3 but may reduce electrophilicity at the carbonyl .

Advanced: What computational methods are used to predict the stability of intermediates during fluorination?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVTZ) model fluorination transition states. For example:

- Fluorination Energy Barrier : DAST-mediated fluorination of methyl 3-oxobutanoate has a calculated activation energy of ~18–22 kcal/mol.

- Intermediate Stability : The fluorinated tetrahedral intermediate (C-F bond formation) is stabilized by hydrogen bonding with the solvent (e.g., DCM). Solvent polarity adjustments (e.g., switching to THF) reduce stabilization by 5–7 kcal/mol .

Data Contradiction: Discrepancies in reported melting points (e.g., –5°C vs. 2°C)—how to resolve?

Methodological Answer:

Conflicting thermal data often arise from impurities or polymorphic forms. Solutions include:

- DSC Analysis : Differential scanning calorimetry (heating rate 10°C/min) identifies polymorph transitions.

- Recrystallization : Purify using hexane:ethyl acetate (9:1) to isolate the dominant polymorph.

- Cross-Validation : Compare with fluorinated analogs (e.g., methyl heptafluorobutyrate, mp –10°C ).

Advanced: How does fluorine substitution impact photodegradation kinetics?

Methodological Answer:

Fluorine’s electronegativity alters electron density, accelerating UV-induced degradation. For example:

- Half-Life : Under UV-C (254 nm), 2-fluoro-3-oxo derivatives degrade 1.5× faster than non-fluorinated analogs.

- Mechanism : Radical formation at C-2 is favored, leading to cleavage of the C-F bond (confirmed by EPR spectroscopy). Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w reduce degradation by 40% .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles (EN 166), and lab coats. Use fume hoods for synthesis .

- Storage : Store in amber glass under argon at –20°C to prevent hydrolysis.

- Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to resolve conflicting IR spectral data for the carbonyl region?

Methodological Answer:

IR peaks for β-keto esters are sensitive to hydrogen bonding. If conflicting C=O stretches (e.g., 1720 vs. 1740 cm⁻¹) are reported:

- Solvent Effects : Compare spectra in non-polar (CCl₄) vs. polar (DMSO) solvents.

- Concentration : Dilute samples to 0.01 M to minimize intermolecular interactions.

- DFT Simulation : Calculate vibrational frequencies (e.g., B3LYP/6-31+G*) to match experimental data .

Advanced: What role does this compound play in asymmetric catalysis?

Methodological Answer:

Fluorinated β-keto esters are chiral building blocks. For example:

- Organocatalysis : Use L-proline derivatives (10 mol%) to achieve enantiomeric excess (ee) >90% in aldol reactions.

- Metal Catalysis : Ru-BINAP complexes catalyze hydrogenation of the keto group with 85–95% ee .

Data Contradiction: Why do different studies report varying yields (40–75%) for fluorination?

Methodological Answer:

Yield discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.